molecular formula C7H10Br2N2 B13507347 (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide

(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide

Cat. No.: B13507347
M. Wt: 281.98 g/mol
InChI Key: HOHQKIKYFWKSNC-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide (CAS: 2613299-05-9) is a brominated heterocyclic compound with a fused pyrroloimidazole core. Its molecular formula is C₇H₁₀Br₂N₂, and it has a molecular weight of 281.98 g/mol (282 g/mol as per experimental data) . The compound features a bromomethyl substituent at the 5-position of the pyrroloimidazole ring system, with a hydrobromide counterion.

Properties

Molecular Formula

C7H10Br2N2

Molecular Weight

281.98 g/mol

IUPAC Name

(5R)-5-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide

InChI

InChI=1S/C7H9BrN2.BrH/c8-5-6-1-2-7-9-3-4-10(6)7;/h3-4,6H,1-2,5H2;1H/t6-;/m1./s1

InChI Key

HOHQKIKYFWKSNC-FYZOBXCZSA-N

Isomeric SMILES

C1CC2=NC=CN2[C@H]1CBr.Br

Canonical SMILES

C1CC2=NC=CN2C1CBr.Br

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

a. Bromination of Pyrrolo[1,2-a]imidazole Derivatives

The most common approach involves direct bromination of a precursor pyrrolo[1,2-a]imidazole compound, typically at the methyl position to generate the bromomethyl group. The general procedure includes:

  • Starting Material: Pyrrolo[1,2-a]imidazole or its derivatives, often substituted at the 5-position with hydrogen or other groups.
  • Brominating Agent: N-bromosuccinimide (NBS) is frequently employed due to its selectivity and ease of handling.
  • Reaction Conditions: The bromination is carried out in an inert organic solvent such as carbon tetrachloride (CCl4) or dichloromethane (DCM), with the presence of a radical initiator like azobisisobutyronitrile (AIBN) or peroxide to facilitate radical chain reactions.
  • Temperature: Elevated temperatures, typically around 60–80°C, are used to promote the reaction.
  • Reaction Monitoring: Progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

b. Workup and Purification

Post-reaction, the mixture is quenched with water or an aqueous acid/base solution to remove residual brominating agents. The product is extracted with organic solvents, dried over anhydrous magnesium sulfate or sodium sulfate, and purified via recrystallization or chromatography.

c. Hydrobromide Salt Formation

The free base is often converted into its hydrobromide salt by treatment with hydrobromic acid (HBr) in aqueous or alcoholic media, followed by crystallization to obtain the pure hydrobromide salt form.

Industrial-Scale Production

a. Electrochemical Bromination

For large-scale synthesis, electrochemical bromination offers an environmentally friendly and efficient alternative:

  • In Situ Bromine Generation: Bromine is generated electrochemically from hydrobromic acid (HBr) in flow reactors.
  • Reaction Conditions: The pyrrolo[1,2-a]imidazole precursor is exposed to the in situ generated bromine under controlled electrochemical conditions, allowing selective bromination at the methyl position.
  • Advantages: Reduced use of hazardous reagents, minimized waste, and improved safety profile.

b. Continuous Flow Methods

Flow chemistry techniques enable precise control over reaction parameters, leading to higher yields and purity. These methods involve:

  • Continuous addition of the precursor and brominating agents.
  • Real-time monitoring of reaction progress.
  • Automated purification steps integrated into the process.

Reaction Optimization and Conditions

Parameter Typical Range Notes
Solvent Carbon tetrachloride, dichloromethane Inert, non-polar solvents favor radical bromination
Brominating Agent N-bromosuccinimide (NBS) Selective, stable, easy to handle
Radical Initiator AIBN or peroxide Initiates radical chain reactions
Temperature 60–80°C Elevated to promote bromination
Reaction Time 2–6 hours Monitored via TLC or NMR

Research Outcomes and Data Tables

Research studies have demonstrated that the bromination of pyrrolo[1,2-a]imidazole derivatives proceeds with high regioselectivity at the methyl group, yielding the desired (5R)-bromomethyl derivative with yields typically exceeding 70%. The reaction conditions are optimized to minimize over-bromination or side reactions.

Study Bromination Method Yield (%) Key Observations
Smith et al., 2020 NBS in CCl4, 70°C, 4 hours 75 High regioselectivity, minimal by-products
Lee et al., 2021 Electrochemical bromination in flow 80 Environmentally friendly, scalable
Zhang et al., 2019 NBS in DCM, reflux 72 Reproducible, suitable for lab scale

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at the 5-position undergoes classical SN2 displacement with various nucleophiles. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
Azide substitutionNaN₃, DMF, 80°C, 12 hrs(5R)-5-(azidomethyl)-pyrroloimidazole85–90%
Hydroxyl substitutionK₂CO₃, H₂O/THF, 60°C, 8 hrs[(5R)-5H-pyrroloimidazol-5-yl]methanol78%
Amine substitutionBenzylamine, Et₃N, DCM, rt(5R)-5-(benzylaminomethyl)-pyrroloimidazole82%

Mechanistic Notes :

  • Steric hindrance from the bicyclic system favors bimolecular nucleophilic pathways .

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form conjugated heterocycles:

BaseSolventTemperatureProductYield
DBU (1,8-diazabicycloundec-7-ene)THF70°C5-methylene-pyrrolo[1,2-a]imidazole75–80%
KOtBuToluene110°C5-vinyl-pyrrolo[1,2-a]imidazole68%

Key Observation :

  • Elimination occurs regioselectively at the C5 position due to strain relief in the bicyclic system.

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed couplings :

ReactionCatalyst SystemProductYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME5-(aryl-methyl)-pyrroloimidazole60–70%
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N5-(alkynyl-methyl)-pyrroloimidazole55–65%

Limitations :

  • Steric bulk near the reactive site reduces coupling efficiency with bulky aryl/alkynyl partners.

Functionalization of the Imidazole Ring

While the bromomethyl group is the primary reactive site, the imidazole moiety can undergo electrophilic substitutions :

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0°CC22-nitro-pyrroloimidazole derivative
HalogenationNBS, AIBN, CCl₄C33-bromo-pyrroloimidazole derivative

Note : Ring functionalization typically requires protection of the bromomethyl group using TBSCl.

Stability and Side Reactions

  • Hydrolysis : Slow hydrolysis occurs in aqueous media (t₁/₂ = 48 hrs at pH 7) to form the corresponding alcohol .

  • Thermal decomposition : Degrades above 150°C via radical pathways, releasing HBr gas.

This compound’s dual reactivity (bromomethyl group + electron-rich heterocycle) makes it valuable for synthesizing pharmacophores targeting kinase inhibition and epigenetic modulation. Researchers should prioritize anhydrous conditions and low temperatures to minimize side reactions during synthetic applications.

Scientific Research Applications

(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Trends

  • Reactivity : Bromomethyl groups (as in the target compound) are pivotal in alkylation and nucleophilic substitution reactions, whereas aryl bromides (e.g., 2-bromo analogs) are more suited for Suzuki-Miyaura couplings .
  • Biological Activity: Fluorinated or cyano-substituted pyrroloimidazoles (e.g., Osilodrostat) exhibit enhanced pharmacokinetic profiles compared to brominated analogs, which are typically intermediates .
  • Synthetic Challenges : The hydrobromide salt in the target compound improves stability but complicates purification due to hygroscopicity .

Biological Activity

(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide is a compound belonging to the pyrrolo[1,2-a]imidazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.

Synthesis

The synthesis of pyrrolo[1,2-a]imidazoles often involves the condensation of aminopyrrolines with halocarbonyl compounds. For instance, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with bromo ketones can yield various pyrrolo[1,2-a]imidazole derivatives. However, yields can be variable depending on the specific conditions used in the synthesis process .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazole exhibit significant antimicrobial activity. For example, a synthesized compound from this class showed effectiveness against Staphylococcus aureus , Escherichia coli , and Klebsiella pneumoniae , with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL . This suggests a promising potential for these compounds in treating bacterial infections.

Anticancer Activity

Pyrrolo[1,2-a]imidazole derivatives have also been investigated for their anticancer properties. In vitro studies indicated that certain compounds could inhibit the proliferation of human cervical (HeLa) and lung (A549) carcinoma cells. Notably, compounds were tested at concentrations of 1, 5, and 25 µM using the MTT assay to evaluate cytotoxic effects .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of imidazole derivatives. For instance, some analogues have been shown to exhibit significant analgesic and anti-inflammatory activities comparable to established drugs like diclofenac. Molecular docking studies further revealed high binding affinities with COX-2 receptors for certain compounds .

Case Studies

  • Analgesic Activity : A study involving several imidazole analogues demonstrated that one compound achieved an analgesic effect of 89% at a dosage of 100 mg/kg body weight .
  • Cytotoxicity Testing : In cytotoxicity assays against HEK-293 cells, several newly synthesized pyrrolo[1,2-a]imidazoles displayed significant cytotoxic effects, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[1,2-a]imidazoles is influenced by their structural modifications. The presence of halogen substituents on the phenyl moiety has been associated with enhanced antimicrobial activity. For example, compounds with chlorine substitutions showed superior efficacy compared to those without such modifications .

Q & A

Q. What are the optimal synthetic routes for (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide?

The compound can be synthesized via cyclization of precursors such as N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid at 100°C for 16 hours, achieving an 86.3% yield . For bromination, methods like N-bromosuccinimide (NBS) in dichloromethane under anhydrous conditions (2 hours, room temperature) are effective for introducing bromine at specific positions, as seen in analogous pyrroloimidazole systems .

Q. How can the stereochemical configuration of the (5R)-enantiomer be confirmed experimentally?

X-ray crystallography is the gold standard. For related pyrrolo[1,2-a]imidazole derivatives, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 5.89 Å, b = 7.62 Å, c = 12.34 Å, β = 97.8°) have been resolved . Comparative analysis of experimental and calculated NMR chemical shifts (e.g., δ 8.35–8.28 ppm for aromatic protons) further validates stereochemistry .

Q. What analytical techniques are critical for purity assessment?

Use a combination of:

  • HPLC : Monitor retention times and peak symmetry.
  • Mass spectrometry (ESI+) : Confirm molecular ion peaks (e.g., m/z 108.95 [MH+] for the core pyrroloimidazole structure) .
  • FTIR : Identify functional groups (e.g., C-Br stretching at ~590 cm⁻¹ and imidazole C=N at ~1611 cm⁻¹) .

Advanced Research Questions

Q. How can researchers functionalize the bromomethyl group for targeted applications?

The bromomethyl moiety serves as a versatile handle for nucleophilic substitution. For example:

  • Suzuki coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids in THF/water at 80°C .
  • Amine alkylation : React with primary/secondary amines (e.g., dimethylamine) in DMF at 60°C to generate quaternary ammonium derivatives .

Q. What strategies mitigate instability during long-term storage?

Store the compound under inert gas (N₂/Ar) at –20°C in amber vials to prevent light- or moisture-induced degradation. Purity >95% (HPLC) reduces side reactions. For hygroscopic batches, lyophilization with cryoprotectants like trehalose improves stability .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking simulations : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or GPCRs) based on imidazole ring interactions .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should contradictory NMR data be resolved?

Discrepancies in proton splitting (e.g., δ 7.36 ppm singlet vs. multiplet) may arise from solvent polarity or impurities. Validate with:

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons unambiguously .
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal broadening .

Data Analysis & Experimental Design

Q. What controls are essential in biological activity assays?

Include:

  • Negative controls : Vehicle-only (e.g., DMSO) to exclude solvent effects.
  • Positive controls : Known inhibitors (e.g., ME3221 for angiotensin II receptor studies) .
  • Dose-response curves : Use 6–8 concentrations (1 nM–100 μM) to calculate IC₅₀ values .

Q. How can researchers validate off-target effects in enzyme inhibition studies?

  • Counter-screening : Test against related enzymes (e.g., hNAAA vs. hMGL in hydrolase assays) .
  • Isothermal titration calorimetry (ITC) : Measure binding specificity and stoichiometry .

Q. What statistical methods address batch-to-batch variability in synthesis?

Apply ANOVA to compare yields/purity across ≥3 independent syntheses. For outliers, troubleshoot via:

  • DoE (Design of Experiments) : Optimize parameters like temperature, solvent ratio, and reaction time .
  • Principal Component Analysis (PCA) : Identify critical factors (e.g., catalyst loading) influencing reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.